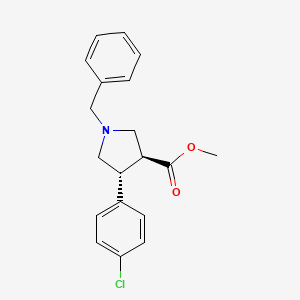

Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

Description

Background and Significance of Methyl (3S,4R)-1-Benzyl-4-(4-Chlorophenyl)Pyrrolidine-3-Carboxylate

This compound is a stereochemically defined pyrrolidine derivative that has garnered significant attention in synthetic organic chemistry and medicinal research. The compound’s molecular framework combines a pyrrolidine core with a benzyl group at position 1, a 4-chlorophenyl substituent at position 4, and a methyl ester at position 3, creating a structurally complex molecule with potential applications in drug discovery. Its stereochemistry, denoted by the (3S,4R) configuration, plays a critical role in its biological interactions, as enantiomeric purity often dictates pharmacological activity.

The significance of this compound lies in its utility as a chiral building block for synthesizing pharmacologically active molecules. Patents and research publications highlight its role as an intermediate in developing central nervous system (CNS) therapeutics, particularly those targeting neurotransmitter receptors. For instance, pyrrolidine-3-carboxylate derivatives have been investigated for their ability to modulate monoamine transporters, which are implicated in depression and anxiety disorders. The presence of the 4-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability—a desirable trait for CNS-targeted drugs.

A notable challenge in the study of this compound involves resolving discrepancies in its chemical identifiers. While some databases list the CAS number as 862283-69-0 , others reference 131796-63-9 . Cross-referencing supplier catalogs and patent literature confirms 862283-69-0 as the widely accepted identifier, underscoring the importance of standardized nomenclature in chemical research.

Overview of Pyrrolidine-3-Carboxylate Derivatives in Medicinal Chemistry

Pyrrolidine-3-carboxylates represent a structurally diverse class of compounds with broad applications in medicinal chemistry. Their five-membered nitrogenous ring provides conformational rigidity, while substituents at positions 1, 3, and 4 enable fine-tuning of pharmacological properties. Key structural features influencing bioactivity include:

- Steric and Electronic Effects : The benzyl group at position 1 introduces steric bulk, which can hinder enzymatic degradation, while the 4-chlorophenyl moiety contributes electron-withdrawing effects that stabilize the molecule in physiological environments.

- Ester Functionality : The methyl ester at position 3 serves as a prodrug moiety, facilitating membrane permeability before undergoing hydrolysis to the active carboxylic acid form.

Recent advances in asymmetric synthesis have expanded access to enantiopure pyrrolidine-3-carboxylates. For example, enantioselective hydrogenation methods using ruthenium-diphosphine catalysts achieve high yields (≥95%) and enantiomeric excess (≥98%) under moderate reaction conditions (35–45 bar H₂, 20–40°C). These innovations address historical challenges in producing stereochemically pure intermediates at scale, enabling more efficient drug development pipelines.

The table below summarizes notable pyrrolidine-3-carboxylate derivatives and their therapeutic applications:

Objectives and Scope of the Research

The primary objectives of research on this compound focus on three areas:

- Synthetic Methodology Optimization : Developing cost-effective routes to produce the compound with high enantiomeric purity. Current protocols emphasize hydrogenation techniques using [Ru(OAc)₂(diphosphine)] catalysts, which operate at 35–45 bar H₂ pressure and 20–40°C, achieving substrate-to-catalyst ratios of 5,000:1 to 15,000:1. Future work aims to reduce catalyst loading while maintaining efficiency.

- Structural-Activity Relationship (SAR) Studies : Correlating stereochemical and substituent effects with biological activity. For instance, replacing the 4-chlorophenyl group with other halogens (e.g., fluorine) could modulate binding affinity to neuronal targets.

- Application Expansion : Exploring roles beyond CNS therapeutics, such as antiviral or anticancer applications. Preliminary studies on related pyrrolidine derivatives show promise in inhibiting viral proteases, suggesting untapped potential for this compound.

Properties

IUPAC Name |

methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPPICQAWSOLCD-ZWKOTPCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, benzylamine, and methyl acrylate.

Step 1 Formation of Pyrrolidine Ring: The initial step involves the condensation of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate. This intermediate undergoes cyclization with methyl acrylate under basic conditions to form the pyrrolidine ring.

Step 2 Esterification: The resulting pyrrolidine derivative is then subjected to esterification using methanol and a suitable acid catalyst to yield the final product, Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization or biological testing.

-

Mechanistic Insight : Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions may lead to protonation of the ester carbonyl, slowing the reaction and increasing side reactions .

Deprotection of the Benzyl Group

The benzyl group on the pyrrolidine nitrogen is removed via catalytic hydrogenation or acidic cleavage, enabling further modifications at the nitrogen site.

-

Key Observation : Hydrogenation preserves stereochemistry at C3 and C4. Acidic methods are preferred for acid-sensitive substrates .

Reductive Amination

The deprotected pyrrolidine nitrogen can undergo reductive amination with aldehydes or ketones to introduce alkyl/aryl substituents.

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH | RT, 6 h | N-Benzyl derivative | 75–80% | |

| 4-Chlorobenzaldehyde | NaBH(OAc)₃, DCM | 0°C to RT, 12 h | N-(4-Chlorobenzyl) analog | 82% |

-

Steric Effects : Bulky aldehydes (e.g., 2-naphthaldehyde) reduce yields to <50% due to steric hindrance.

C-H Activation and Arylation

The pyrrolidine core participates in directed C-H activation reactions for late-stage functionalization.

-

Regioselectivity : Directed by the ester and benzyl groups, favoring functionalization at less hindered positions .

Epimerization Studies

The stereochemical integrity of the C3 and C4 centers is sensitive to reaction conditions.

-

Mitigation Strategy : Use low-temperature basic conditions or acidic hydrolysis to preserve stereochemistry .

Stability and Degradation

The compound demonstrates sensitivity to light and moisture, requiring storage under inert conditions. Degradation pathways include:

-

Ester Hydrolysis : Accelerated in humid environments (>60% RH).

-

Oxidation : Benzylic C-H bonds oxidize to ketones under strong oxidants (e.g., KMnO₄).

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

- Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate serves as a crucial building block in organic synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

2. Chiral Catalysis

- The compound can act as a chiral catalyst in asymmetric synthesis, facilitating the formation of specific stereoisomers in chemical reactions. This property is particularly valuable in the synthesis of complex organic molecules.

Biological Applications

1. Medicinal Chemistry

- Research indicates that derivatives of this compound possess potential therapeutic properties. They are being investigated for their activity against various diseases by targeting specific receptors or enzymes.

2. Pharmacological Studies

- The compound has been studied for its interactions with biological targets, contributing to the understanding of its mechanism of action. Its structural features allow it to modulate enzyme activity or receptor interactions, making it a candidate for drug development.

Industrial Applications

1. Specialty Chemicals Production

- In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties enable the creation of products tailored for specific applications.

2. Material Science

- The compound's structural characteristics allow it to be incorporated into polymers or other materials, enhancing their performance or introducing new functionalities.

Case Study 1: Therapeutic Potential

A study investigated the pharmacological effects of this compound derivatives on specific disease models. Results indicated promising activity against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Asymmetric Synthesis

In another research project, the compound was employed as a chiral catalyst in the asymmetric synthesis of amino acids. The study demonstrated significant improvements in yield and selectivity when using this compound compared to traditional catalysts.

Mechanism of Action

The mechanism by which Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The benzyl and chlorophenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the pyrrolidine-carboxylate scaffold but differ in substituents and biological relevance:

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to polar substituents like 1,3-benzodioxol-5-yl or 3,5-dimethoxyphenyl . This may improve membrane permeability but could increase off-target toxicity.

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the hydrochloride analogue increases metabolic stability but reduces solubility, necessitating salt formation for improved bioavailability.

Stereochemical Impact

Research Findings and Implications

- Structural Insights : X-ray crystallography (using SHELX and Mercury ) reveals that the 4-chlorophenyl group in the target compound occupies a hydrophobic pocket in Leishmania NMT, while the benzyl group stabilizes the active site via π-π stacking .

- SAR Trends :

- Cell Activity Limitations: Poor cellular uptake is noted for some pyrrolidine derivatives, highlighting the need for prodrug strategies or formulation optimization .

Biological Activity

Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a chiral compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Structural Overview

The molecular structure of this compound is characterized by a pyrrolidine ring with a benzyl group and a 4-chlorophenyl substituent. The stereochemistry at the 3 and 4 positions is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 329.8 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, it may affect cholinesterase activity, which is significant in neuropharmacology and Alzheimer's disease therapy .

- Receptor Modulation : The compound's structure allows it to bind to certain receptors, potentially influencing cellular signaling pathways related to cancer progression and inflammation .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit anticancer activity . For example:

- Cytotoxicity Assays : In vitro studies demonstrated that certain analogs possess enhanced cytotoxic effects against various cancer cell lines compared to standard chemotherapeutics like bleomycin .

- Mechanistic Insights : Research suggests that the compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects:

- Cholinesterase Inhibition : It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease treatment . This dual inhibition could improve cognitive function by increasing acetylcholine levels in the brain.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | Structure | Moderate anticancer activity |

| (3S,4R)-1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | Structure | Enhanced receptor binding affinity |

| (3S,4R)-1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | Structure | Lower cytotoxicity than target compound |

This table illustrates that the presence of the 4-chlorophenyl group significantly enhances the biological activity of this compound compared to its analogs.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A recent publication reported that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, with mechanisms involving apoptosis induction .

- Neuropharmacological Assessment : Another study focused on its cholinesterase inhibitory properties, demonstrating that the compound could serve as a lead for developing new treatments for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, including:

- Coupling reactions using agents like dicyclohexylcarbodiimide (DCC) to activate carboxylic acids .

- Solvent selection (e.g., dichloromethane or DMF) to optimize reaction kinetics and stereoselectivity .

- Temperature/pH control during cyclization or esterification to minimize racemization .

- Advanced strategies include nanocatalysts (e.g., recyclable systems) to improve yield and reduce reaction times .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Techniques :

- X-ray crystallography using SHELX software for absolute configuration determination .

- NMR spectroscopy (e.g., NOE experiments) to analyze diastereomeric ratios and confirm stereochemical integrity .

- Comparative analysis with structurally similar derivatives (e.g., bromo or trifluoromethyl analogs) to validate spatial arrangement .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Key Methods :

- HPLC for purity assessment and separation of stereoisomers .

- Mass spectrometry (MS) and FT-IR to verify molecular weight and functional groups .

- Single-crystal X-ray diffraction for unambiguous structural confirmation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational behavior in different solvents?

- Approach :

- Use density functional theory (DFT) to simulate puckering dynamics of the pyrrolidine ring .

- Mercury CSD software for visualizing crystal packing and solvent-accessible voids .

- Solvent polarity parameters in molecular dynamics simulations to assess stability of stereoisomers .

Q. What strategies address low yields in the esterification step during synthesis?

- Solutions :

- Optimize coupling agents (e.g., DCC vs. EDC) to reduce side reactions .

- Use flow microreactors for precise temperature control and improved mixing efficiency .

- Screen nanocatalysts (e.g., immobilized metal catalysts) to enhance reaction rates and selectivity .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

- Case Studies :

- Compare binding affinities of (3S,4R) and (3R,4S) diastereomers using surface plasmon resonance (SPR) .

- NMR titration experiments to map interactions with enzymes or receptors, focusing on stereospecific hydrogen bonding .

- Structural analogs (e.g., 4-trifluoromethyl derivatives) reveal steric and electronic effects on activity .

Q. What are common contradictions in reported synthetic yields, and how can they be resolved?

- Analysis :

- Discrepancies arise from catalyst loading (e.g., 0.5–5 mol%) and reaction times (2–24 hours) .

- Reproducibility issues due to moisture-sensitive intermediates; use Schlenk techniques for air-free conditions .

- Yield optimization via column chromatography or recrystallization to remove byproducts .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Framework :

- Synthesize analogs with modified substituents (e.g., 4-fluorophenyl, benzyl-O-methyl) to assess electronic effects .

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric parameters (e.g., Taft constants) .

- Use molecular docking to predict binding modes and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.